molecular formula C16H15N5O4 B2505936 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034598-63-3

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2505936
CAS No.: 2034598-63-3
M. Wt: 341.327
InChI Key: AABGFICWKDHKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with an ethoxy group at the 8-position and a benzo[d][1,3]dioxole-5-carboxamide moiety via a methylene linker.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABGFICWKDHKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins. These interactions can influence biochemical reactions, potentially leading to changes in cellular function.

Cellular Effects

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines. These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2. This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrazine moiety and a benzo[d][1,3]dioxole carboxamide group. Its molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit various biological activities including:

  • Anticancer Activity : Compounds similar to this compound have shown promise as dual inhibitors of c-Met and VEGFR-2 pathways, which are critical in cancer progression and angiogenesis .
  • Antimicrobial Properties : Studies have demonstrated moderate to good antibacterial activity for triazolo[4,3-a]pyrazine derivatives . This suggests potential applications in treating infections caused by resistant bacterial strains.
  • Anti-inflammatory Effects : The compound's structural characteristics may allow it to inhibit pathways involved in inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of Triazolo-Pyrazine Core : The initial step often includes the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with appropriate benzamide derivatives under controlled conditions.
  • Functionalization : Subsequent reactions may introduce additional functional groups to enhance biological activity or solubility .

The synthesis can be optimized using various organic solvents and catalysts to improve yield and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Compound Activity Reference
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineAnti-cancer
N-(2-(5-methyl-[1,2,4]triazole))benzamideAntimicrobial
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineKinase inhibition
N-(6-fluoropyridin-3-yl)-[1,2,4]triazoleSelective kinase inhibition

These findings support the potential of this compound as a lead compound for drug development targeting various diseases.

Molecular Docking Studies

Preliminary molecular docking studies suggest that this compound may effectively bind to specific kinase domains or other protein targets involved in disease pathways. Its ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity .

Comparison with Similar Compounds

Ethoxy vs. Methoxy vs. Hydroxy Substituents

  • 8-Methoxy analog : N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (C₁₄H₁₁N₇O₂S) exhibits reduced steric bulk but similar electronic effects, with a molecular weight of 341.35 g/mol .
  • 8-Hydroxy analog : N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (C₁₄H₁₁N₇O₂) shows increased polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Data Table: Substituent Effects

Compound Substituent (Position 8) Molecular Weight (g/mol) Key Properties
Target Compound Ethoxy 340.40 Moderate lipophilicity
Methoxy Analog Methoxy 341.35 Reduced steric hindrance
Hydroxy Analog Hydroxy 309.28 High polarity

Variations in the Carboxamide Moiety

Benzo[d][1,3]dioxole vs. Benzothiadiazole vs. Benzimidazole

  • Benzo[d][1,3]dioxole-5-carboxamide (Target Compound) : The benzodioxole group provides electron-donating effects, enhancing π-stacking interactions in biological targets .
  • Benzimidazole-5-carboxamide : Present in the hydroxy analog (), the benzimidazole core may engage in additional hydrogen bonding due to its NH group .

Data Table: Carboxamide Comparisons

Compound Carboxamide Type Key Interactions Biological Relevance
Target Compound Benzo[d][1,3]dioxole π-π stacking CNS targeting potential
Benzothiadiazole Analog Benzothiadiazole Sulfur-mediated polarity Enzyme inhibition studies
Benzimidazole Analog Benzoimidazole Hydrogen bonding Antifungal/antiviral activity

Functional Analogues with Modified Linkers

  • N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-3,5-di-tert-butyl-4-hydroxybenzamide (83): Features a longer, flexible linker and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group, which may enhance antioxidant activity but reduce solubility .
  • 3-(Dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide: Replaces benzodioxole with a dimethylamino-substituted benzamide, introducing basicity that could alter pharmacokinetics .

Q & A

Q. What are the key synthetic pathways for synthesizing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Heterocyclization : Reacting intermediates like pyrazolo-triazine precursors with sulfonyl hydrazides under reflux in THF or dioxane .
  • Fluoroacylation : Introducing trifluoroacetyl groups via warming with trifluoroethyl acetate .
  • Coupling reactions : Amide bond formation between the triazolo-pyrazine core and benzo[d][1,3]dioxole moiety using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert atmospheres . Key conditions include controlled temperatures (60–100°C), anhydrous solvents (DMF, THF), and catalysts (DIPEA). Yields depend on stoichiometric ratios and purification methods (recrystallization vs. column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of substitutions (e.g., ethoxy group at position 8) and amide bond formation .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~379.39 for related analogs) .
  • HPLC : Used to assess purity (>95%) and resolve impurities from multi-step syntheses .

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to minimize side products during triazolo-pyrazine core formation?

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity of intermediates, while dioxane improves fluorination efficiency .
  • Catalysts : DIPEA or imidazole derivatives reduce acid scavenging side reactions during coupling steps .
  • Temperature control : Reflux (80–100°C) promotes cyclization, while lower temperatures (60°C) prevent decomposition of labile groups like benzo[d][1,3]dioxole .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in synthetic yields reported for analogous triazolo-pyrazine derivatives?

Discrepancies in yields (e.g., 75–85% in related compounds ) often arise from:

  • Impurity profiles : Use preparative HPLC or gradient recrystallization to isolate intermediates .
  • Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., trifluoroacylation) .
  • Mechanistic studies : Employ kinetic monitoring (TLC or in-situ IR) to identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in bioactivity?

  • Analog synthesis : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess electronic effects .
  • Biological assays : Test analogs against enzyme targets (e.g., 14-α-demethylase for antifungal activity) using docking studies (PDB: 3LD6) and MIC assays .
  • Pharmacokinetic profiling : Compare logP and solubility (via shake-flask method) to correlate substituent effects with bioavailability .

Q. What methodologies are recommended for analyzing contradictory biological activity data between in vitro and in vivo models?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., esterase cleavage of ethoxy groups) .
  • Prodrug optimization : Modify the benzo[d][1,3]dioxole moiety to enhance metabolic resistance .
  • Dose-response studies : Re-evaluate in vivo efficacy using pharmacokinetic-guided dosing to address bioavailability limitations .

Q. How can computational chemistry aid in predicting reactivity and regioselectivity during triazolo-pyrazine functionalization?

  • DFT calculations : Model transition states for cyclization steps to predict preferential formation of [1,2,4]triazolo[4,3-a]pyrazine vs. [1,2,4]triazolo[1,5-c]pyrimidine isomers .
  • Molecular docking : Screen substituent effects on binding affinity to adenosine receptors (A1/A2A) for rational drug design .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
CyclizationTHF, reflux, 12 h75–85
Amide CouplingDMF, EDCI/HOBt, 60°C, 18 h70–80
PurificationColumn chromatography (EtOAC/Hex)>95% purity

Q. Table 2. Spectroscopic Signatures for Critical Functional Groups

Group1^1H NMR (ppm)IR (cm1^{-1})
Benzo[d][1,3]dioxole6.8–7.2 (m, aromatic H)1250–1300 (C-O-C)
Ethoxy1.4 (t, CH3), 4.3 (q, OCH2)1100–1150 (C-O)
Amide8.1–8.5 (s, NH)1650–1700 (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.